IC50 Potency Comparison: β-Herpesvirus Protease-IN-1 vs. Natural Product Inhibitors
β-Herpesvirus protease-IN-1 (compound 19) demonstrates an IC50 of 2.5 μM against HCMV protease [1]. In cross-study comparison, natural product inhibitors quanolirone I, quanolirone II, and galtamycin exhibit significantly higher IC50 values of 14 μM, 35 μM, and 52 μM, respectively . This represents a 5.6-fold to 20.8-fold improvement in enzymatic potency for β-Herpesvirus protease-IN-1 relative to these structurally complex natural product alternatives.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) against HCMV UL80 protease |
|---|---|
| Target Compound Data | 2.5 μM |
| Comparator Or Baseline | Quanolirone I (14 μM), Quanolirone II (35 μM), Galtamycin (52 μM) |
| Quantified Difference | 5.6-fold (vs. quanolirone I); 14-fold (vs. quanolirone II); 20.8-fold (vs. galtamycin) |
| Conditions | In vitro enzymatic assay; purified HCMV protease; specific assay conditions detailed in respective primary publications. |
Why This Matters
Lower IC50 translates to reduced compound consumption in enzymatic screening campaigns and potentially higher signal-to-noise ratios in cell-based assays, directly impacting procurement volume requirements and experimental sensitivity.
- [1] β-Herpesvirus protease-IN-1 (compound 19) technical datasheet. TargetMol, Cat. No. T80691. IC50 (HCMVPro): 2.5 μM. View Source
